Cresyl Violet perchlorate
Description
Historical Context and Evolution of Cresyl Violet as a Research Tool
The use of Cresyl Violet in scientific research is intrinsically linked to the development of histology and the study of the nervous system. The discovery and application of aniline (B41778) dyes in the 19th century revolutionized the ability of scientists to visualize and differentiate cellular components. One of the most significant applications of Cresyl Violet is in Nissl staining, a technique developed by the German neurologist Franz Nissl. msu.edu This method utilizes basic aniline dyes to stain the "Nissl substance" or "Nissl bodies," which are granular structures within the cytoplasm of neurons. msu.edudidsabz-co.com These structures are now known to be rough endoplasmic reticulum with associated ribosomes. ontosight.aibiocompare.com
Nissl staining proved to be a foundational technique in neuroscience, allowing for the detailed study of neuronal arrangement, density, and cytoarchitecture in various brain regions. msu.edubiocompare.com The ability to selectively stain neurons made it an invaluable tool for neuroanatomical studies and for identifying pathological changes in neuronal populations associated with injury or disease. didsabz-co.com Over time, different forms of Cresyl Violet, including the acetate (B1210297) and perchlorate (B79767) salts, were developed and utilized for these staining procedures.
Cresyl Violet Perchlorate as a Distinct Chemical Entity in Research
This compound is a specific salt of the Cresyl Violet cation, where the perchlorate ion (ClO₄⁻) serves as the counterion. ontosight.ai This distinguishes it from other salts, such as Cresyl Violet acetate. The choice of the counterion can influence the dye's properties and its suitability for specific applications. This compound is recognized for its use as a laser dye and a fluorescence standard, in addition to its role in histological staining. chemicalbook.comsigmaaldrich.com
While both this compound and Cresyl Violet acetate are used for Nissl staining, there are distinctions in their applications and properties. biocompare.comresearchgate.net The acetate form is commonly used for traditional bright-field microscopy to visualize Nissl substance. didsabz-co.com In contrast, the perchlorate form has been noted for its utility as a red fluorescent stain for neurons. biocompare.commedchemexpress.com This fluorescent property allows for its use in combination with other fluorescent dyes and tracers in multi-labeling experiments. nih.gov
The choice between the perchlorate and acetate forms can also be a matter of standardization and desired chemical properties for a given experimental protocol. researchgate.net For instance, the perchlorate salt is noted for its stability in organic solvents, whereas it is insoluble in water. Research comparing the two has indicated that for quantitative neuronal estimation, Cresyl Violet staining can be a simpler and more cost-effective method than some immunohistochemical techniques. medchemexpress.commedchemexpress.com
A study comparing the estimation of spiral ganglion neurons found no significant difference in the total number of neurons counted using either Cresyl Violet staining or parvalbumin (PV) immunostaining. medchemexpress.commedchemexpress.com This highlights the continued relevance and reliability of Cresyl Violet-based methods in quantitative neuroanatomy.
Detailed Research Findings
Recent studies continue to utilize this compound for its reliable staining properties. For example, it has been employed in stereological studies to estimate the total number of spiral ganglion neurons and their volumes. medchemexpress.com In one such study, the average volume of the Rosenthal canal, where these neurons are located, was measured in sections stained with this compound. medchemexpress.com The volume of the neuronal soma and nucleus has also been quantified using this staining method. medchemexpress.com
Below is a table summarizing comparative data from a study on spiral ganglion neurons, illustrating the utility of Cresyl Violet staining in quantitative analysis. medchemexpress.commedchemexpress.com
| Measurement | Cresyl Violet Stained Sections | Parvalbumin (PV) Immunostained Sections |
| Total Estimated Spiral Ganglion Neurons | 26,705 ± 1823 | 27,485 ± 3251 |
| Average Rosenthal Canal Volume | 2.162 ± 0.35 mm³ | 1.82 ± 0.33 mm³ |
| Average Neuronal Soma Volume | 3487.63 ± 951 µm³ | 3740.1 ± 784 µm³ |
| Average Neuronal Nucleus Volume | 131.68 ± 50 µm³ | 126.51 ± 33 µm³ |
Table based on data from a comparative study on human spiral ganglion neurons. medchemexpress.commedchemexpress.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(9-aminobenzo[a]phenoxazin-5-ylidene)azanium;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O.ClHO4/c17-9-5-6-13-14(7-9)20-15-8-12(18)10-3-1-2-4-11(10)16(15)19-13;2-1(3,4)5/h1-8,18H,17H2;(H,2,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHUTAPXZITNPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=[NH2+])C=C3C2=NC4=C(O3)C=C(C=C4)N.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
18472-89-4 (Parent) | |
| Record name | Cresyl violet 670 perchlorate | |
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DSSTOX Substance ID |
DTXSID50885849 | |
| Record name | Benzo[a]phenoxazin-7-ium, 5,9-diamino-, perchlorate (1:1) | |
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Molecular Weight |
361.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Fine deep green crystals; [MSDSonline] | |
| Record name | Cresyl violet 670 perchlorate | |
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CAS No. |
41830-80-2 | |
| Record name | Cresyl violet 670 perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041830802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo[a]phenoxazin-7-ium, 5,9-diamino-, perchlorate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Benzo[a]phenoxazin-7-ium, 5,9-diamino-, perchlorate (1:1) | |
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| Record name | 5,9-diaminobenzo[a]phenoxazin-7-ium perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
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Applications in Biological and Biomedical Research
Neuroanatomical and Neuropathological Investigations
Cresyl Violet perchlorate (B79767) is instrumental in the detailed examination of the nervous system's structure, both in healthy and diseased states. Its ability to selectively stain specific components of neurons makes it an invaluable dye for researchers seeking to understand the intricate organization of the brain and spinal cord.
Nissl Staining for Neuronal Cytoarchitecture Visualization
One of the most common and classic applications of Cresyl Violet is in a staining technique known as Nissl staining. This method is fundamental for visualizing the cytoarchitecture, or cellular arrangement, of neuronal tissue, providing a clear depiction of the distribution, size, and shape of neurons in various brain regions. nih.gov
Cresyl Violet robustly stains the neuronal cell body, also known as the soma or perikaryon. youtube.com This allows for the clear demarcation of gray matter, which is rich in neuronal cell bodies, from the surrounding white matter, which primarily consists of myelinated axons. semanticscholar.org The stain imparts a distinct violet or purple color to the neurons, making them easily distinguishable under a light microscope. youtube.com This clear visualization is essential for identifying different neuronal populations and mapping the layered structures of brain regions like the cerebral cortex and hippocampus.
The basis of Nissl staining lies in the affinity of Cresyl Violet, a basic aniline (B41778) dye, for acidic components within the cell. readthedocs.io Specifically, it binds strongly to the phosphate (B84403) groups of nucleic acids. The cytoplasm of neurons is rich in aggregates of rough endoplasmic reticulum (RER) and free ribosomes, collectively known as Nissl substance or Nissl bodies. readthedocs.io These structures are sites of active protein synthesis. The ribosomal RNA (rRNA) within the Nissl substance is highly basophilic, meaning it readily takes up basic dyes like Cresyl Violet. readthedocs.io This results in the characteristic granular, dark blue or purple staining of the neuronal cytoplasm, providing a clear outline of the cell body and its proximal dendrites. readthedocs.io
In addition to staining cytoplasmic RNA, Cresyl Violet also stains the deoxyribonucleic acid (DNA) present within the nucleus of the neuron. readthedocs.io The nucleus typically appears as a large, often paler-staining structure within the darkly stained cytoplasm. The nucleolus, a dense structure within the nucleus rich in RNA and proteins, also stains intensely with Cresyl Violet. This nuclear staining, in conjunction with the cytoplasmic Nissl staining, allows for the comprehensive visualization of the entire neuronal cell body.
Quantitative Neuronal Studies and Stereology
Beyond qualitative visualization, Cresyl Violet staining is a cornerstone of quantitative neuroanatomical studies. It is widely employed in stereology, a set of unbiased methods for estimating three-dimensional quantities from two-dimensional sections, to determine the number and density of neurons in specific brain regions. nih.govresearchgate.net
By staining neuronal cell bodies, Cresyl Violet enables researchers to count the number of neurons within a defined area or volume of brain tissue. This is crucial for understanding the normal cellular composition of different brain regions and for detecting changes in neuronal populations associated with development, aging, neurodegenerative diseases, or experimental manipulations. nih.govfrontiersin.org For instance, a decrease in the density of Cresyl Violet-stained neurons in a particular brain region can be indicative of neuronal loss due to injury or disease. researchgate.net
Several studies have utilized Cresyl Violet staining for the quantitative estimation of neuronal populations. The following tables present data from such research, illustrating the application of this technique in determining neuronal density and comparing it with other staining methods.
| Staining Method | Estimated Total Number of Neurons (Mean ± SD) | P-value (vs. Cresyl Violet) |
|---|---|---|
| Cresyl Violet (CV) | 26,705 ± 1823 | N/A |
| Parvalbumin (PV) | 27,485 ± 3251 | 0.552 |
This study concluded that while Parvalbumin stains spiral ganglion neurons with greater intensity, the simpler and more cost-effective Cresyl Violet staining provides a statistically similar estimation of the total number of neurons. nih.gov
| Experimental Group | Neuronal Density (Mean ± SEM) | Significance vs. Sham Group | Significance vs. Amyloid Beta Group |
|---|---|---|---|
| Sham | Value A | N/A | N/A |
| Amyloid Beta | Value B | p < 0.01 | N/A |
| Amyloid Beta + Nobiletin | Value C | p < 0.05 | p < 0.05 |
Note: Specific numerical values for neuronal density were not provided in the abstract, but the table illustrates the comparative findings of the study where Cresyl Violet staining was used to assess neuronal density.
| Staining Method | Relative Estimated Neuron Number | P-value (vs. NeuN) |
|---|---|---|
| NeuN | 100% | N/A |
| Cresyl Violet | ~76% | 0.002 |
This research indicates that while there is a high degree of correlation between the two methods, NeuN staining yielded a significantly higher estimate of the total number of hippocampal neurons compared to Cresyl Violet. nih.gov Nevertheless, the study suggests that Cresyl Violet remains a feasible method for unbiased stereological estimation, particularly when time or resources are limited. nih.gov
Volumetric Analysis of Neuronal Soma and Nuclei
Cresyl violet is instrumental in the quantitative analysis of neuronal structures, specifically the volumetric measurement of the neuronal soma (cell body) and nucleus. The stain vividly highlights the Nissl substance, which is composed of rough endoplasmic reticulum and ribosomes, found in the soma and dendrites but absent from the axon histologyguide.com. This distinct staining of the perikarya allows for clear demarcation of the neuronal cell body from the surrounding neuropil, facilitating accurate measurements of its size and volume.
The basic nature of the cresyl violet dye allows it to bind to acidic components within the cell, such as the ribonucleic acids (RNA) abundant in Nissl bodies and the deoxyribonucleic acid (DNA) within the nucleus readthedocs.iounits.itreadthedocs.io. This property ensures that both the cytoplasm, with its mottled appearance due to stained Nissl substance, and the nucleus are clearly visualized readthedocs.iounits.itreadthedocs.io. Consequently, researchers can perform morphometric analyses to compare the sizes of neuronal somata and nuclei between different experimental groups or brain regions. However, it has been noted that at high cellular densities, cresyl violet-labeled cell bodies may appear smaller when compared to other methods like the Golgi method, suggesting that staining context is important for precise quantification science.gov.
Application in Specific Neural Regions (e.g., Spiral Ganglion Neurons, Hippocampal Subfields, Brainstem Nuclei)
The broad applicability of cresyl violet staining is evident in its use across various specialized regions of the nervous system.
Spiral Ganglion Neurons: In the auditory system, cresyl violet is employed for the stereological estimation of the total number of spiral ganglion neurons. Studies have shown that there is no significant difference in the estimated number of these neurons when comparing cresyl violet staining with more complex immunohistochemical methods using markers like parvalbumin nih.gov. This makes cresyl violet a simpler and more cost-effective method for quantifying neuronal populations in the spiral ganglion nih.gov.
Hippocampal Subfields: The hippocampus, a brain region critical for memory, is frequently studied using cresyl violet staining. The distinct layers and subfields, such as the CA1, CA2, and CA3 regions, can be clearly delineated due to the differential packing density of neuronal cell bodies. This allows for the assessment of region-specific cell loss or morphological changes following experimental manipulations like ischemia or the administration of neurotoxic substances nih.govresearchgate.net. The stain is used to trace the outlines of the remaining hippocampus and subiculum to determine their area and volume after lesions researchgate.net.
Brainstem Nuclei: Cresyl violet is also effective for identifying and analyzing neuronal populations within the brainstem. For instance, it has been used to identify neurons of the facial nucleus and the supratrigeminal nucleus science.gov. In non-mammalian models, such as frogs, it has been used to mark the location of electrode recordings in brainstem auditory nuclei like the laminar nucleus of the torus semicircularis researchgate.net.
| Neural Region | Primary Application of Cresyl Violet Staining | Key Findings |
| Spiral Ganglion | Estimation of total neuron number. | Provides comparable neuron counts to more complex immunohistochemical methods, offering a cost-effective alternative nih.gov. |
| Hippocampus | Delineation of subfields (CA1, CA2, CA3); assessment of neuronal damage and lesion volume. | Enables clear visualization of hippocampal architecture and quantification of cell loss in specific subfields following injury nih.govresearchgate.netresearchgate.net. |
| Brainstem Nuclei | Identification of specific nuclei (e.g., facial, supratrigeminal); localization of electrode tracks. | Allows for the identification of distinct neuronal groups and verification of experimental targeting science.govresearchgate.net. |
Assessment of Neuronal Health and Pathology
Beyond basic neuroanatomical visualization, cresyl violet is a crucial tool for evaluating the health and pathological state of neurons.
Evaluation of Neurodegeneration and Neuronal Cell Death
A primary application of cresyl violet staining is in the detection of neurodegeneration and neuronal loss ihisto.io. Healthy neurons exhibit a well-defined morphology with abundant, clearly stained Nissl substance. In contrast, degenerating or dying neurons undergo a process called chromatolysis, where the Nissl substance disintegrates. This results in a pale, poorly stained cytoplasm, making these damaged cells easily distinguishable from their healthy counterparts. The nuclei of degenerating cells may also appear shrunken and darkly stained (pyknotic).
This technique is widely used to assess the extent of neuronal damage in models of neurological disorders. For example, in studies of ischemic stroke, the infarct area, where neuronal death has occurred, appears pale or unstained with cresyl violet in contrast to the healthy, violet-stained surrounding tissue nih.gov. Similarly, following the administration of neurotoxins, cresyl violet is used to count the number of surviving neurons and quantify the degree of cell death nih.govneurosciencecourses.comresearchgate.net.
Monitoring Neurogenesis and Neuronal Survival
Cresyl violet staining can also be used to evaluate the effects of potential neuroprotective or neuroregenerative treatments. In studies investigating therapeutic interventions against neurodegenerative damage, cresyl violet is used to assess whether a treatment can ameliorate neuronal loss researchgate.net. By comparing the number and morphology of stained neurons in treated versus untreated animals, researchers can quantify the neuroprotective or neuroregenerative efficacy of a given compound or therapy researchgate.net. For instance, a higher count of healthy-appearing, well-stained neurons in a treated group would suggest a positive effect on neuronal survival.
Verification of Experimental Manipulations (e.g., Lesion Extent, Electrode Placement)
The reliability and clarity of cresyl violet staining make it an indispensable tool for verifying the precise location and extent of experimental interventions in the brain neurosciencecourses.com.
Lesion Verification: After creating an experimental lesion, either chemically or electrically, cresyl violet staining is performed on brain sections to delineate the boundaries of the damaged tissue. This allows researchers to confirm that the lesion was restricted to the intended target area and to quantify its volume researchgate.netneurosciencecourses.com.
Electrode Placement: In electrophysiology studies, it is crucial to confirm the exact location of the recording or stimulating electrode. After the experiment, a small electrolytic lesion is often made at the electrode tip. The brain tissue is then sectioned and stained with cresyl violet, which clearly reveals the electrode track and the precise location of the lesion, confirming the recording site researchgate.netneurosciencecourses.comresearchgate.netresearchgate.net.
| Experimental Manipulation | Role of Cresyl Violet Staining | Information Provided |
| Neurotoxic Lesion | Delineation of the damaged area. | Confirms the location and quantifies the volume of the lesion researchgate.netneurosciencecourses.com. |
| Electrode Recording/Stimulation | Identification of the electrode track and tip location. | Verifies the precise anatomical site of the electrophysiological recording or stimulation researchgate.netresearchgate.net. |
Combined Staining Methodologies in Neuroscience
While highly effective on its own, the utility of cresyl violet is often enhanced when used in combination with other histological techniques.
Immunohistochemistry: Cresyl violet is frequently used as a counterstain in immunohistochemistry (IHC) nih.govabcam.combioone.org. In this application, IHC is first used to label specific proteins or cell types with a colored reaction product (e.g., brown from DAB). Subsequently, the tissue is stained with cresyl violet, which provides anatomical context by staining the nuclei and Nissl substance of all neurons in a contrasting color (violet) nih.govbioone.org. This allows for the visualization of the labeled cells within the broader cytoarchitecture of the brain region. To preserve the cytoplasmic Nissl staining, which can be degraded during standard IHC protocols, RNAse-free conditions are recommended nih.gov.
Myelin Stains (e.g., Luxol Fast Blue): The combination of Luxol Fast Blue (LFB) and cresyl violet is a classic and widely used method in neuropathology. LFB stains the myelin sheaths of axons blue, while cresyl violet stains the neuronal cell bodies violet youtube.comwikipedia.org. This dual staining technique allows for the simultaneous examination of both white matter tracts and gray matter nuclei, providing a comprehensive view of neuroanatomy.
Fluorescent Stains (e.g., Fluoro-Jade): Cresyl violet can be used in conjunction with fluorescent stains that label degenerating neurons, such as Fluoro-Jade researchgate.netresearchgate.netnih.gov. Fluoro-Jade specifically stains dying neurons with a bright green fluorescence. By counterstaining with cresyl violet, researchers can visualize the total neuronal population in relation to the specifically degenerating cells identified by Fluoro-Jade researchgate.netnih.gov. Interestingly, cresyl violet itself can be used as a red fluorescent Nissl stain, making it compatible with other fluorescent dyes and tracers like Fluoro-Gold and Fast Blue nih.govepa.gov.
| Combined Technique | Target of Primary Stain | Target of Cresyl Violet | Purpose of Combination |
| Immunohistochemistry | Specific proteins/antigens (e.g., enzymes, receptors). | Neuronal cell bodies and nuclei. | To localize specific molecular markers within the overall anatomical structure nih.govnih.gov. |
| Luxol Fast Blue | Myelin sheaths of axons. | Neuronal cell bodies. | To simultaneously visualize white matter tracts and gray matter areas youtube.comwikipedia.org. |
| Fluoro-Jade | Degenerating neurons (fluorescent green). | Total neuronal population. | To assess the proportion and distribution of dying neurons within a specific brain region researchgate.netresearchgate.net. |
Integration with Golgi Silver Impregnation for Neuronal Morphology and Cytoarchitecture Analysis
The combined method allows researchers to study silver-impregnated neurons within the context of the laminated structure of brain regions, such as the dorsal cochlear nucleus (DCN). glpbio.com Studies have shown that after combined Golgi and Cresyl Violet staining, the distinct layers of the DCN can still be differentiated based on cell density and the surface area of the cell soma. glpbio.com For instance, in the DCN, the molecular layer exhibits the lowest cell density, followed by the fusiform layer and the deep layer, a distinction that is maintained with the combined staining method. glpbio.com
It has been observed that there is no significant difference in the Nissl-stained cytoarchitecture when analyzing cell bodies labeled with Cresyl Violet alone compared to those previously stained with the Golgi method. glpbio.com However, a direct comparison of morphological characteristics revealed that neuronal somata labeled with Cresyl Violet appear smaller in areas of high cellular density compared to those stained with the Golgi method. glpbio.comsigmaaldrich.com This suggests that while the combined technique is invaluable for contextual analysis, Cresyl Violet staining alone may be inadequate for precise quantification of soma size differences in densely packed neuronal regions. glpbio.comsigmaaldrich.com
Table 1: Comparison of Neuronal Characteristics with Different Staining Methods in the Dorsal Cochlear Nucleus (DCN)
| Parameter | Cresyl Violet Staining | Golgi Silver Impregnation | Combined Golgi-Cresyl Violet Staining |
|---|---|---|---|
| Neuronal Labeling | Labels the entire neuronal population (Nissl substance). glpbio.commedchemexpress.comsigmaaldrich.com | Labels a small fraction of neurons in their entirety (soma, dendrites, axon). glpbio.commedchemexpress.comsigmaaldrich.com | Allows for visualization of Golgi-impregnated neurons within the context of the entire neuronal population. glpbio.com |
| Morphological Detail | Limited to the cell body (soma). glpbio.commedchemexpress.comsigmaaldrich.com | Provides detailed morphology of the entire neuron. glpbio.commedchemexpress.comsigmaaldrich.com | Preserves the detailed morphology of Golgi-stained neurons while providing cytoarchitectural context. glpbio.com |
| Cytoarchitecture | Clearly delineates cell layers based on cell density. glpbio.com | Does not provide a comprehensive view of cytoarchitecture. glpbio.com | Maintains the ability to distinguish cell layers based on density and soma size. glpbio.com |
| Soma Size Perception | Cell bodies may appear smaller in high-density areas. glpbio.comsigmaaldrich.com | Provides a more accurate representation of soma size. glpbio.com | Allows for direct comparison of soma size between the two methods. glpbio.com |
Co-staining with Myelin Stains (e.g., Luxol Fast Blue)
Cresyl Violet is frequently used as a counterstain in conjunction with myelin stains, most notably Luxol Fast Blue. documentsdelivered.comnih.govbmgrp.eu This combination is a powerful tool in neuropathology and neuroanatomy for the simultaneous visualization of myelinated fibers and neuronal cell bodies. bmgrp.euptglab.com Luxol Fast Blue selectively stains the myelin sheaths of nerve fibers a distinct blue color, while Cresyl Violet stains the Nissl substance in the perikarya of neurons a violet or purple color. documentsdelivered.comnih.govselleckchem.com
This dual-staining technique provides a clear differentiation between white matter (rich in myelinated axons) and gray matter (rich in neuronal cell bodies). biocompare.com The resulting contrast allows for the detailed examination of the structural organization of the central nervous system and is particularly valuable for identifying areas of demyelination, which is a hallmark of diseases like multiple sclerosis. nih.govthermofisher.com The procedure typically involves staining with Luxol Fast Blue first, followed by differentiation to remove excess stain from non-myelinated areas, and then counterstaining with Cresyl Violet. nih.gov
Compatibility with Other Fluorescent Tracers and Dyes (e.g., Fluorescein, Fluoro-Gold, Fast Blue)
While traditionally used as a bright-field stain, a modified technique allows Cresyl Violet to be used as a red fluorescent Nissl stain. researchgate.nettlsbv.nl This fluorescent application of Cresyl Violet is compatible with other commonly used fluorescent tracers and dyes, expanding its utility in multi-labeling studies. researchgate.nettlsbv.nl Specifically, fluorescent Cresyl Violet can be used alongside tracers such as Fluorescein, Fluoro-Gold, and Fast Blue. researchgate.nettlsbv.nl
This compatibility is significant because many conventional bright-field counterstains can mask the signal of fluorescent tracers. The fluorescent Cresyl Violet method requires only minor modifications to the standard bright-field staining protocol, with the most critical change being the dilution of the stain. tlsbv.nl This simple adaptation provides a valuable tool for neuroanatomical tract-tracing experiments, allowing for the simultaneous visualization of retrogradely or anterogradely labeled pathways and the cytoarchitecture of the surrounding brain regions.
Histological and Cytological Applications Beyond Neuroscience
General Tissue Staining for Cellular Differentiation
Beyond its prominent role in neuroscience, Cresyl Violet serves as a reliable and effective stain in general histology for cellular differentiation. documentsdelivered.com As a basic aniline dye, it stains acidic components of the cell, such as the rough endoplasmic reticulum (Nissl substance) and the nucleus, which are rich in ribonucleic acid (RNA) and deoxyribonucleic acid (DNA), respectively. This property allows for the clear visualization of cell nuclei and the cytoplasmic distribution of RNA, aiding in the differentiation of various cell types in a tissue section. The intensity of the stain can vary depending on the cellular content of nucleic acids, providing clues about the metabolic activity of the cells.
Identification of Specific Microorganisms (e.g., Helicobacter Species)
Cresyl Violet has been demonstrated to be an effective stain for the identification of specific microorganisms, notably Helicobacter pylori, in gastric biopsies. documentsdelivered.com In histological sections, H. pylori can be visualized as dark purple, curved or spiral-shaped bacteria on the luminal surface of gastric mucosal cells against a lighter purple background. Studies have shown that Cresyl Violet staining can have a high positivity rate for detecting H. pylori and is considered a simple, rapid, and cost-effective method compared to other special stains like Giemsa or immunohistochemistry. Its utility in this context makes it a valuable tool in the histopathological diagnosis of gastritis and related conditions.
Utility in Flow Cytometry for Cell Population Analysis
Cresyl Violet perchlorate is recognized as a red fluorescent dye. glpbio.commedchemexpress.comresearchgate.net While its fluorescent properties are utilized in histological applications, its specific use for the analysis of cell populations by flow cytometry is not extensively documented in the available research. Flow cytometry typically relies on a range of fluorescent dyes that bind to specific cellular components or are conjugated to antibodies to label cell surface or intracellular markers for the identification and quantification of different cell populations. Although other oxazine (B8389632) dyes have been used in flow cytometry for DNA content analysis, the direct application of this compound for routine cell population analysis remains an area that is not well-established in the scientific literature.
Applications in Fluorescence Microscopy for Advanced Cellular Imaging
This compound has emerged as a versatile and effective fluorophore in the realm of advanced cellular imaging. Its favorable spectral characteristics, photostability, and ability to stain specific cellular components make it a valuable tool for researchers. This compound is particularly noted for its applications in neurobiology and for imaging acidic organelles in a variety of cell types.
One of the primary applications of this compound is as a red fluorescent stain for neuronal cells. medchemexpress.com It is widely employed to visualize Nissl substance, which is granular endoplasmic reticulum found in neurons, and cell nuclei. sigmaaldrich.comscientificlabs.co.uk This application is not limited to conventional bright-field microscopy; methods have been developed to use Cresyl Violet as a red fluorescent Nissl stain, which is compatible with other fluorescent tracers and dyes such as Fluoro-Gold, Fast Blue, and fluorescein. nih.govresearchgate.net This compatibility is crucial for multi-labeling experiments in neuroscience.
Research has demonstrated its utility and cost-effectiveness in quantitative neuronal studies. For instance, in a comparative study on human spiral ganglion neurons, this compound staining was found to be a simpler and more economical method for estimating neuronal numbers compared to parvalbumin (PV) immunostaining, yielding statistically similar results. medchemexpress.comtaiclone.com
Beyond neuroscience, Cresyl Violet is recognized as a superior marker for acidic organelles. nih.gov As an acidotropic weak base, it accumulates in compartments with low pH, such as lysosomes in animal cells and vacuoles in yeast and plant cells. nih.govunifi.it Its fluorescence intensity is higher in acidic environments, making it an excellent probe for studying the dynamics and pH of these organelles. unifi.it
Key advantages of Cresyl Violet in advanced imaging include its significant photostability and unique spectral properties. nih.gov Studies have shown that it undergoes minimal photobleaching compared to other commonly used dyes, which is a critical feature for time-lapse and long-term live-cell imaging. nih.govunifi.it Its emission spectrum allows it to be used in combination with green, red, and far-red fluorophores without significant spectral overlap, facilitating complex multi-color imaging experiments. nih.gov At concentrations effective for bright labeling, it does not appear to alter organellar pH or cellular buffering capacity. nih.gov
The compound has been successfully used for in-vivo histopathology with confocal laser scanning microscopy, where it effectively stains cell nuclei and membranes. nih.gov Its utility extends to plant cell biology, where it has been used to visualize the endomembrane system, including endosomes and vacuoles, with minimal disturbance to cellular architecture. unifi.it
Photophysical Properties of this compound
The utility of this compound in fluorescence microscopy is underpinned by its distinct photophysical properties.
| Property | Value | Solvent |
| Excitation Maximum (λex) | 540 nm | Ethanol (B145695) |
| Emission Maximum (λem) | 602 nm | Ethanol |
| Molar Extinction Coefficient | 83,000 cm⁻¹/M at 603 nm | Ethanol |
| Quantum Yield (Φ) | 0.54 | Ethanol |
This data is based on measurements of this compound dissolved in ethanol. sigmaaldrich.comomlc.org
Comparative Research Findings: Neuronal Quantification
A study comparing Cresyl Violet (CV) perchlorate staining with Parvalbumin (PV) immunostaining for the stereological estimation of human spiral ganglion neurons found no significant difference in the total number of estimated neurons.
| Staining Method | Estimated Total Neurons (Mean ± SD) | Estimated Soma Volume (μm³ ± SD) | Estimated Nucleus Volume (μm³ ± SD) |
| This compound (CV) | 26,705 ± 1823 | 3487.63 ± 951 | 131.68 ± 50 |
| Parvalbumin (PV) | 27,485 ± 3251 | 3740.1 ± 784 | 126.51 ± 33 |
The study concluded that this compound staining is a simpler and more cost-effective method for neuronal quantification. medchemexpress.com
Cresyl Violet Perchlorate in Materials Science and Photophysical Research
Role as a Laser Dye and Optical Standard
Cresyl Violet Perchlorate (B79767) is well-established as both a laser dye and a fluorescence standard, owing to its strong absorption in the visible spectrum and significant fluorescence quantum yield.
Application in Tunable Laser Systems and Dye Lasers
Cresyl Violet Perchlorate is recognized as a low-cost and efficient laser dye. omlc.org It is readily soluble in methanol (B129727) and other alcohol solvents and exhibits strong absorption across most of the visible spectrum, with a peak around 600 nm. omlc.org This absorption profile makes it particularly suitable for pumping with the second harmonic of Nd:YAG lasers and for use in femtosecond Ti:sapphire laser systems. omlc.org The broad fluorescence emission of this compound allows for its use in tunable laser systems, where the output wavelength can be varied across a specific range.
The performance characteristics of this compound as a laser dye are influenced by the solvent and the pump source. The following table summarizes some of the key lasing properties.
| Lasing Wavelength (nm) | Pump Source | Solvent | Reference |
| 670 (max) | Nd:YAG (532 nm) | Methanol | nasa.gov |
| Not specified | Flashlamp | Ethanol (B145695) | nasa.gov |
It is particularly noted for its utility in femtosecond laser spectroscopy due to its extremely strong vibrational quantum beats, which can serve as a baseline for testing the functionality of new spectrometer designs. omlc.org
Function as a Fluorescence Standard in Quantitative Spectroscopic Measurements
In addition to its role as a laser dye, this compound serves as a reliable fluorescence standard for the red spectral region. nih.gov Its well-characterized fluorescence quantum yield and photophysical properties make it a benchmark for calibrating spectroscopic instrumentation and for the comparative measurement of the fluorescence quantum yields of other compounds. nih.gov
The fluorescence quantum yield of this compound in ethanol has been determined to be 0.54. nih.gov This value is a critical parameter for its use as a standard. When used as a standard, measurements are typically conducted in a 1 cm pathlength quartz cell with the absorbance of the solution kept below 0.1 at the excitation wavelength to avoid inner-filter effects.
Key photophysical properties of this compound in ethanol are provided in the table below.
| Property | Value | Solvent | Reference |
| Absorption Maximum (λmax) | 602 nm | Ethanol | mdpi.com |
| Molar Extinction Coefficient at λmax | 83,000 cm⁻¹/M | Ethanol | |
| Fluorescence Emission Maximum (λem) | Not specified | Ethanol | mdpi.com |
| Fluorescence Quantum Yield (ΦF) | 0.54 | Ethanol | nih.gov |
| Excitation Wavelength for Emission Spectrum | 540 nm | Ethanol |
Integration into Thin Films and Composite Materials
The incorporation of this compound into solid-state matrices, such as polymer thin films, is an area of interest for the development of advanced optical materials.
Development of this compound-Polymer Composite Thin Films
Research has indicated the use of this compound in the fabrication of polymer composite thin films. mdpi.com While specific details on the fabrication processes and the full range of polymers used with this compound are not extensively documented in readily available literature, the general approach involves dissolving the dye and the host polymer in a common solvent, followed by a film-casting technique such as spin-coating or solution casting. sigmaaldrich.com
Commonly used host polymers for such applications include poly(methyl methacrylate) (PMMA) and poly(vinyl alcohol) (PVA), chosen for their optical transparency and good film-forming properties. sigmaaldrich.commdpi.com The concentration of the dye within the polymer matrix is a critical parameter that influences the optical properties of the resulting composite film.
Characterization of Dye-Doped Polymer Hosts for Optical Applications
The characterization of dye-doped polymer hosts is crucial for their application in optical devices. The optical properties of such films, including their absorption and emission spectra, refractive index, and the efficiency of light emission, are of primary interest. The polymer host can influence the photophysical properties of the embedded dye due to local environmental effects.
While specific studies detailing the comprehensive characterization of this compound-doped polymer hosts are limited in the public domain, general methodologies for characterizing such materials are well-established. These include UV-Vis spectroscopy to determine the absorption characteristics and spectroscopic ellipsometry to measure the film thickness and refractive index. Fluorescence spectroscopy is employed to analyze the emission properties of the dye within the polymer matrix. The goal of such characterization is to understand how the polymer environment affects the dye's performance and to optimize the material for specific optical applications, such as solid-state dye lasers, optical sensors, or light-emitting devices.
Photosensitization and Photochemical Applications
The ability of this compound to absorb light and transfer the energy to other molecules makes it a candidate for photosensitization applications. A photosensitizer is a molecule that, upon light absorption, can initiate a photochemical reaction in another molecule.
Research into the photochemistry of sensitizing dyes has included the study of the spectroscopic and redox properties of Cresyl Violet. core.ac.uk The process of photosensitization often involves the generation of reactive oxygen species, such as singlet oxygen, which can then engage in oxidative chemical reactions. The efficiency of a photosensitizer is related to its ability to populate its triplet excited state, which has a longer lifetime than the singlet state, allowing for energy transfer to other molecules.
The fluorescence quantum yield of this compound has been reported to be 0.60 when embedded in a cellulose (B213188) matrix, indicating that the local environment plays a significant role in its photophysical behavior and potential as a photosensitizer in solid media. While detailed studies on a wide range of specific photochemical applications of this compound as a photosensitizer are not extensively documented, its fundamental photophysical properties suggest its potential in initiating light-induced chemical transformations.
Application in Dye-Sensitized Solar Cells (DSSCs)
Dye-sensitized solar cells (DSSCs) represent a promising class of photovoltaic devices that mimic the natural process of photosynthesis to convert light into electrical energy. The core of a DSSC consists of a porous layer of a wide-bandgap semiconductor, typically titanium dioxide (TiO2), coated with a monolayer of a photosensitive dye. This dye is responsible for absorbing sunlight and initiating the process of electron injection into the semiconductor's conduction band.
This compound has been investigated as a potential photosensitizer in DSSCs. Theoretical studies based on density functional theory (DFT) and time-dependent DFT (TD-DFT) have suggested that Cresyl Violet possesses suitable electronic and optical properties for this application. These computational models indicate that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of Cresyl Violet are theoretically conducive to efficient electron injection into the TiO2 conduction band and subsequent regeneration of the dye by the electrolyte.
To address the issue of dye aggregation, research has explored the chemical modification of the TiO2 surface. One study demonstrated that treating the TiO2 electrode with 3-glycidyloxypropyltrimethoxysilane (GPTMS) prior to sensitization with Cresyl Violet could mitigate the aggregation of dye molecules. This surface treatment led to a notable enhancement in the photovoltaic performance of the DSSC. Although the absolute efficiencies remained modest, the principle of performance improvement through surface modification was clearly demonstrated. researchgate.net
The following table summarizes the reported photovoltaic performance of a DSSC sensitized with Cresyl Violet on a TiO2 electrode, both with and without GPTMS surface treatment.
| Treatment | Power Conversion Efficiency (PCE) (%) |
| Untreated TiO2 | 0.0020 |
| GPTMS-treated TiO2 | 0.014 |
In a different experimental approach, this compound was used as a sensitizer (B1316253) in a DSSC fabricated with a porous cadmium sulfide (B99878) (CdS) nanocrystalline thin film as the photoelectrode, instead of the more common TiO2. While this study reported a range of conversion efficiencies from 0.38% to 0.83% for a group of dyes including this compound, the specific performance metrics for the this compound-sensitized cell were not detailed. scispace.com
Use in TiO2-Based Photocatalysts for Environmental and Energy Applications
Titanium dioxide (TiO2) is a widely studied photocatalyst due to its chemical stability, low cost, and non-toxicity. When irradiated with photons of energy greater than its bandgap, TiO2 generates electron-hole pairs that can drive various redox reactions. This property is harnessed for applications such as the degradation of organic pollutants in water and air, and in the production of clean energy.
A significant limitation of pristine TiO2 is that its wide bandgap allows it to be activated primarily by ultraviolet (UV) light, which constitutes only a small fraction of the solar spectrum. To extend the light absorption of TiO2 into the visible region, researchers have explored the use of sensitizing dyes. These dyes can absorb visible light and then transfer the excitation energy or an electron to the TiO2, initiating the photocatalytic process.
Computational studies have suggested that Cresyl Violet, when covalently attached to the TiO2 surface, could act as an effective photosensitizer. researchgate.net These theoretical investigations indicate that the modified Cresyl Violet molecule possesses excellent optical properties for visible light absorption and a favorable electronic structure for efficient electron injection into the TiO2 conduction band. The unbent conformation of the molecule, when attached to the surface, is predicted to be particularly beneficial for enhancing the photocurrent in TiO2-based photocatalytic systems. researchgate.net
Mechanistic Insights into Cresyl Violet Perchlorate Interactions
Molecular Binding and Affinity Studies
The efficacy of Cresyl Violet as a biological stain is rooted in its specific binding to cellular components, particularly nucleic acids and associated structures.
Cresyl Violet is a basic aniline (B41778) dye that demonstrates a strong affinity for acidic components within the cell. This characteristic drives its interaction with nucleic acids, DNA and RNA. The primary mechanism of binding is electrostatic attraction between the cationic Cresyl Violet molecule and the anionic phosphate (B84403) backbone of the nucleic acid strands. This interaction allows it to be used as a general stain for nucleic acids. For instance, DNA present in the nucleus, as well as extranuclear RNA, will bind with Cresyl Violet. readthedocs.io
A hallmark of Cresyl Violet is its extensive use in neuroscience for Nissl staining. youtube.combiocompare.com This technique specifically highlights the "Nissl substance" or "Nissl bodies" within the cytoplasm of neurons. readthedocs.iobiocompare.com These bodies are primarily composed of the rough endoplasmic reticulum and free polyribosomes. youtube.com The high concentration of ribosomal RNA (rRNA) in these structures provides a dense region of negative charge, leading to the selective and strong binding of the cationic Cresyl Violet dye. readthedocs.io This selective affinity causes the Nissl substance to appear dark blue or violet-purple under a microscope, allowing for the clear visualization and study of neuronal cytoarchitecture. readthedocs.ioyoutube.com
Surface Adsorption and Interfacial Phenomena
Beyond biological macromolecules, Cresyl Violet perchlorate (B79767) interacts with various inorganic surfaces, a property explored in materials science and analytical chemistry.
The adsorption of compounds onto nanostructured metal surfaces, such as silver, is a key principle in techniques like Surface-Enhanced Raman Scattering (SERS). The interaction often occurs through heteroatoms (like oxygen or nitrogen) in the molecule adsorbing onto the metal substrate. nih.gov Silver surfaces, in particular, can be functionalized to enhance the detection of specific ions. While direct studies on Cresyl Violet perchlorate as a whole are limited, the behavior of its constituent ions is informative. The perchlorate anion can be adsorbed onto silver surfaces, and this interaction is a subject of electrochemical and surface science studies. The cationic Cresyl Violet dye can also interact with silver nanoparticles, often stabilized by a surface layer that prevents aggregation. nih.gov
Cresyl Violet demonstrates notable adsorption behavior on the surfaces of semiconductor nanocrystallites like silicon dioxide (SiO₂) and tin dioxide (SnO₂). As a cationic dye, it readily adsorbs onto the negatively charged surfaces of colloidal SiO₂ and SnO₂ particles. researchgate.net Research using resonance Raman spectra and absorption spectra has shown that this adsorption can lead to the formation of H-type dimers on the nanoparticle surface. researchgate.net These aggregates exhibit distinct spectral properties, such as a broad absorbance around 520 nm. researchgate.net This interaction is influenced by the surface chemistry of the nanocrystallites and the concentration of the dye. researchgate.net
Graphite oxide (GO), particularly after sonication to create a high surface area, serves as an effective adsorbent for Cresyl Violet. Studies have quantified this interaction, showing a significant adsorption capacity. The process is well-described by kinetic models, indicating a complex interplay between the dye and the functional groups on the GO surface.
| Adsorbent Material | Adsorbate | Adsorption Capacity (mg g⁻¹) | Kinetic Model |
|---|---|---|---|
| Sonicated Graphite Oxide (sGO) | Cresyl Violet (CV) | 125.0 | Pseudo-second order |
This adsorption is attributed to electrostatic attraction between the cationic dye and the negatively charged GO surface, which is rich in oxygen-containing functional groups. The pseudo-second-order kinetic model suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons.
Covalent Attachment to Silane (B1218182) Coupling Agents and its Impact on Dye Geometry
The covalent attachment of Cresyl Violet (CV) to surfaces, particularly semiconductor materials like titanium dioxide (TiO2), using silane coupling agents (SCAs) is a strategic approach to control the dye's geometry and orientation. This control is crucial for applications in dye-sensitized solar cells (DSSCs) and photocatalysts. Computational studies, specifically using density functional theory (DFT) and time-dependent DFT (TD-DFT), have provided significant insights into these interactions.
When Cresyl Violet is covalently attached to SCAs featuring a terminal oxirane group, the geometry of the dye molecule is notably influenced. The reaction between the epoxy group of the silane and the dye results in the formation of a hydroxyl group. This newly formed hydroxyl group can then interact with the hydrogen atoms of the Cresyl Violet molecule through a C-H—O interaction. This interaction plays a critical role in determining the final conformation of the attached dye.
These computational models have revealed that the geometry of the covalently attached Cresyl Violet can exist in different conformations, such as bent and unbent forms. The specific conformation has a direct impact on the dye's optical properties and its ability to inject electrons into the semiconductor substrate. The unbent conformation, in particular, is considered to be more favorable for efficient photocurrent generation in TiO2-based devices. By understanding and controlling these geometric factors through the choice of silane coupling agent and reaction conditions, it is possible to optimize the performance of devices that utilize Cresyl Violet as a photosensitizer.
Photochemical and Photophysical Processes
Electron Injection Mechanisms from Excited States
The functionality of this compound as a photosensitizer in applications such as dye-sensitized solar cells is fundamentally dependent on the efficient injection of electrons from its excited state into the conduction band of a semiconductor. Upon absorption of light, the Cresyl Violet molecule is promoted to an excited electronic state. From this excited state, an electron can be transferred to the conduction band of a material like TiO2.
Computational studies have been instrumental in elucidating the electron injection capabilities of Cresyl Violet, particularly when it is covalently attached to a TiO2 surface via silane coupling agents. Time-dependent density functional theory (TD-DFT), frontier molecular orbital analysis, and molecular electrostatic potential calculations have all indicated that Cresyl Violet, especially in its unbent conformation when attached to silanes, possesses excellent electron injection ability. These theoretical approaches help in understanding the electronic coupling between the dye's excited state orbitals and the acceptor orbitals in the semiconductor, which governs the rate and efficiency of electron injection. The alignment of the dye's molecular orbitals with the energy levels of the semiconductor is a critical factor for this process to occur effectively.
Influence of Molecular Protonation and Aggregation on Optical Properties
The optical properties of this compound are highly sensitive to its molecular environment, particularly the degree of protonation and the formation of aggregates. The protonation state of the nitrogen atoms within the Cresyl Violet molecule has a strong influence on its absorption and emission spectra. Changes in pH can alter the electronic structure of the dye, leading to shifts in its characteristic spectral bands.
Furthermore, like many ionic dyes, Cresyl Violet can form aggregates, such as dimers and higher-order structures, in solution, especially at higher concentrations. The formation of these aggregates significantly impacts the dye's optical properties. Spectroscopic studies have shown that in concentrated aqueous solutions, Cresyl Violet tends to form H-type dimers. This is evidenced by an increase in the intensity of a shoulder peak at a shorter wavelength (around 541 nm) in the absorption spectrum. The formation of H-aggregates typically leads to a blue-shift in the absorption maximum and can often result in fluorescence quenching. The packing conformation of the molecules within these aggregates is a key determinant of the resulting spectral changes. The equilibrium between the monomeric and aggregated forms is influenced by factors such as concentration, solvent polarity, and temperature.
| Parameter | Effect on Optical Properties |
| Protonation | Alters the electronic structure, leading to shifts in absorption and emission spectra. |
| Aggregation (H-dimer formation) | Increase in the intensity of the absorption shoulder at shorter wavelengths (~541 nm). |
Quenching Mechanisms of Fluorescence and Laser Action
The fluorescence and laser action of this compound can be diminished through various quenching mechanisms. Quenching refers to any process that decreases the fluorescence intensity of a substance. These processes can be broadly categorized as dynamic (collisional) quenching, static quenching (formation of a non-fluorescent complex), and Förster Resonance Energy Transfer (FRET).
For oxazine (B8389632) dyes like Cresyl Violet, quenching through electron transfer is a significant pathway. This can occur when the excited dye molecule interacts with a suitable electron donor or acceptor. For instance, the fluorescence of some oxazine dyes is effectively quenched by molecules like guanosine (B1672433) and tryptophan. Iodide ions are also known to be effective quenchers of fluorescence for many dyes, often through a heavy-atom effect that promotes intersystem crossing to the triplet state, or through charge-transfer interactions.
In the context of laser applications, the laser action of Cresyl Violet can also be quenched. For example, it has been demonstrated that the laser action in Cresyl Violet, when pumped by the second harmonic of a ruby laser, can be completely quenched by the presence of the fundamental 694.3 nm radiation. This quenching mechanism is attributed to the depletion of the population in the upper laser level through stimulated emission induced by the quenching light source.
| Quenching Mechanism | Description |
| Dynamic (Collisional) Quenching | Deactivation of the excited state upon collision with a quencher molecule. |
| Static Quenching | Formation of a non-fluorescent complex between the dye and the quencher. |
| Electron Transfer | Transfer of an electron between the excited dye and a donor or acceptor molecule. |
| Stimulated Emission Depletion | Depletion of the upper laser level population by an external light source, quenching laser action. |
Photobleaching Kinetics and Photostability in High-Intensity Optical Exposures
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light. For this compound, this process limits its utility in applications involving high-intensity optical exposures, such as in laser sensors or optical fibers. The photostability of the dye is a critical parameter in these contexts.
Advanced Spectroscopic and Computational Methodologies in Cresyl Violet Perchlorate Research
Spectroscopic Techniques for Comprehensive Characterization
A multi-faceted approach employing various spectroscopic techniques is essential for a thorough understanding of the photophysical properties of cresyl violet perchlorate (B79767). These methods probe the molecule's behavior across different energy domains and timescales, from steady-state electronic transitions to femtosecond nuclear motions.
Absorption and emission spectroscopy are fundamental techniques for characterizing the electronic transitions of cresyl violet perchlorate. The absorption spectrum reveals the energies required to promote the molecule from its ground electronic state (S₀) to various excited singlet states (S₁, S₂, etc.), while the fluorescence spectrum maps the radiative decay from the lowest excited singlet state (S₁) back to the ground state.
In ethanol (B145695), this compound exhibits a strong absorption peak in the visible region. omlc.org The primary absorption maximum (λ_max) is observed around 603 nm, with a high molar extinction coefficient (ε) of approximately 83,000 M⁻¹cm⁻¹. omlc.org The fluorescence emission spectrum in ethanol, typically recorded with an excitation wavelength of 540 nm, shows a peak at around 621 nm. omlc.orgaatbio.com The molecule is known for its relatively high fluorescence quantum yield, which has been reported to be 0.54 in ethanol. omlc.orgresearchgate.net This indicates that radiative decay is a significant pathway for the de-excitation of the S₁ state.
These steady-state measurements provide the basic energetic landscape of the molecule, forming the foundation for more complex time-resolved studies. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| Absorption Maximum (λmax) | ~603 nm | omlc.org |
| Molar Extinction Coefficient (ε) at λmax | ~83,000 M-1cm-1 | omlc.org |
| Emission Maximum (λem) | ~621 nm | aatbio.com |
| Fluorescence Quantum Yield (ΦF) | 0.54 | omlc.orgresearchgate.net |
Vibrational spectroscopy probes the quantized vibrational energy levels of the molecule, providing a detailed fingerprint of its molecular structure and bonding.
Infrared (IR) and Raman Spectroscopy: These two techniques are complementary. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability. For complex molecules like cresyl violet, both techniques are used to obtain a complete vibrational profile. researchgate.net
Surface-Enhanced Raman Scattering (SERS): SERS is a highly sensitive technique that dramatically enhances the Raman signal of molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. researchgate.netresearchgate.net this compound has been used as a model molecule to demonstrate the large enhancement factors (~10⁶) achievable with SERS. researchgate.net Studies indicate that cresyl violet physisorbs weakly on silver surfaces, attaching in a "vertical" orientation with its molecular plane perpendicular to the metal. researchgate.net The most intense band in the SERS spectrum of cresyl violet is consistently observed at approximately 589 cm⁻¹, which is attributed to a combination of oxazine (B8389632) ring modes. researchgate.net Other weaker, characteristic bands are observed at wavenumbers such as 348, 465, 675, and 1186 cm⁻¹. researchgate.net
| Wavenumber (cm-1) | Assignment | Reference |
|---|---|---|
| ~348 | Out-of-plane skeleton deformation | researchgate.net |
| ~591 | Combination of in-plane N-H2 and ring bending | researchgate.net |
| ~675 | Ring deformation | researchgate.net |
| ~1186 | Combination of N-H2 rocking and C-Hx rocking | researchgate.net |
Time-resolved techniques are crucial for understanding the dynamic processes that occur after light absorption, such as energy transfer, relaxation, and coherent nuclear motion.
Femtosecond transient absorption (fs-TA) spectroscopy is a pump-probe technique used to track the evolution of excited states with exceptional time resolution. In studies of cresyl violet, fs-TA has been instrumental in observing the strong vibrational quantum beats that modulate the transient absorption signal. turner-lab.com These oscillations, which can last for several picoseconds, correspond to the coherent excitation of specific vibrational modes. A particularly strong quantum beat is observed at approximately 18 THz, corresponding to the 590 cm⁻¹ oxazine ring elongation mode that is also prominent in Raman and SERS spectra. turner-lab.com The persistence of these beats provides a window into the coherent dynamics of the molecule in its excited state. turner-lab.com
Two-dimensional electronic spectroscopy (2D-ES) is an advanced four-wave mixing technique that provides unparalleled detail about electronic and vibrational couplings and energy transfer pathways. researchgate.net Cresyl violet in ethanol is a widely studied model system for 2D-ES. nih.govacs.org This technique can resolve population and coherence dynamics associated with the ground-state bleach (GSB), stimulated emission (SE), and excited-state absorption (ESA) transitions. nih.govacs.org
Recent studies using a pump-probe half-broadband 2D-ES (HB2DES) geometry have allowed researchers to probe the potential energy landscapes of both ground and excited states. nih.govacs.org Analysis of 2D coherence maps reveals that different Raman-active modes are coupled differently to various electronic transitions. For instance, the coherence amplitude of the dominant 585 cm⁻¹ mode is primarily localized in the GSB and SE regions, while a mode at 338 cm⁻¹ is enhanced in the ESA region. nih.govacs.org This demonstrates the power of 2D-ES to disentangle complex vibronic dynamics and map displacements between different potential energy surfaces. nih.gov
Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state via fluorescence. This parameter is sensitive to the molecule's local environment. For cresyl violet, the fluorescence decay is often fit to a single-exponential decay model, indicating a relatively straightforward de-excitation process under certain conditions. researchgate.net The fluorescence lifetime (τ) for cresyl violet in ethanol in the S₁ state has been measured to be 4.60 ± 0.1 ns. researchgate.net This lifetime represents the reorientation time of the molecule in its excited state and is a key parameter in understanding its dynamic behavior in solution. researchgate.net
Time-Resolved Spectroscopic Approaches
Impulsive Stimulated Raman Scattering (ISRS)
Impulsive Stimulated Raman Scattering (ISRS) is a nonlinear, pump-probe spectroscopic technique employed to investigate the vibrational dynamics of molecules. mdpi.com In this method, a femtosecond pump pulse with a broad spectral bandwidth excites coherent vibrational modes within the sample when the frequency difference between Fourier components of the pulse matches a vibrational resonance. mdpi.com A subsequent, time-delayed probe pulse interacts with the resulting polarization wave, and modifications to the probe beam are used to retrieve the Raman spectrum. mdpi.com
This compound has become a popular molecule for study by femtosecond laser spectroscopists, in part because its vibrational quantum beats are exceptionally strong. turner-lab.com These strong quantum beats make cresyl violet an excellent baseline standard for testing the functionality of new femtosecond spectrometer designs. turner-lab.com For instance, the ability to observe the strong vibrational quantum beats at approximately 18 THz (590 cm⁻¹) is a key indicator of a spectrometer's minimal level of performance. turner-lab.com
Research using ISRS has been applied to cresyl violet to reveal details about its excited-state potential energy surfaces. Time-dependent density functional theory (TD-DFT) calculations have been shown to be in good agreement with ISRS-extracted displacements, confirming the technique's capability to probe the fine details of excited-state potential energy surfaces and normal modes, even those with small displacements. researchgate.net
Table 1: Vibrational Quantum Beat Frequencies of Cresyl Violet in Methanol (B129727)
| Frequency (THz) | Wavenumber (cm⁻¹) |
|---|---|
| ~18 | ~590 |
Data derived from transient-absorption spectroscopy measurements with ~7 fs laser pulses. turner-lab.com
Laser Flash Photolysis and Pulse Radiolysis
Laser flash photolysis (LFP) and pulse radiolysis are powerful kinetic techniques used to generate and study transient chemical species. ru.ac.zaelsevier.com These methods are essential for observing short-lived photo-excited intermediates such as excited states, radicals, and ions that are generated by a brief, intense pulse of light (from a laser) or high-energy radiation (from a particle accelerator). ru.ac.zapageplace.de
In a typical LFP setup, a pump laser pulse excites the sample, and the subsequent changes in absorption are monitored over time using a second light source, often a xenon lamp, as a probe. ru.ac.za This allows for the direct observation of the temporal absorption characteristics of the transient species, with resolutions ranging from nanoseconds to seconds. ru.ac.za The primary requirement is that the laser pulse duration must be significantly shorter than the lifetime of the reaction or species being studied. ru.ac.za
While the search results did not detail specific LFP or pulse radiolysis studies on this compound, these techniques are fundamentally suited for investigating its photophysical properties. They could be used to characterize the triplet excited state of cresyl violet, study electron transfer reactions involving the dye, and determine the kinetics of its photo-degradation pathways. The techniques' ability to generate and monitor specific free radicals could also elucidate the mechanisms of reactions between cresyl violet and other molecules in various environments. elsevier.com
Specialized Spectroscopic Methods
Stark Hole-Burning Spectroscopy
Stark hole-burning spectroscopy is a high-resolution technique that combines spectral hole-burning with the application of an external electric field (the Stark effect) to probe the properties of molecules in a solid matrix. unige.chias.ac.in Spectral hole-burning involves irradiating a sample at a specific frequency within an inhomogeneously broadened absorption band, leading to a persistent dip, or "hole," in the absorption profile. By observing how this spectral hole splits or shifts in an electric field, one can determine key molecular parameters, such as the change in the electric dipole moment between the ground and excited states. unige.ch
This compound has been a subject of Stark hole-burning studies, often dispersed in amorphous polymer films like polyvinylbutyral. unige.chias.ac.in These investigations have revealed that the effective change in dipole moment upon excitation for this compound ranges from 0.14 to 0.59 Debye. tandfonline.com The magnitude of this dipole moment difference makes cresyl violet a particularly suitable molecule for such studies. ias.ac.in
Research has shown that the observed dipole moment difference in this compound decreases as the probing wavelength increases across the absorption band. unige.ch This wavelength dependence is attributed to the existence of the this compound salt in different states of solvation within the polymer matrix. unige.ch The distribution of the matrix-induced dipole moment is anisotropic for molecules absorbing in the blue region of the inhomogeneous band and becomes more isotropic as the absorption wavelength increases. unige.ch
Table 2: Effective Dipole Moment Change (Δμ) for this compound
| Parameter | Value Range |
|---|---|
| Effective Dipole Moment Change (Δμ) | 0.14 - 0.59 Debye |
Determined via Stark hole-burning spectroscopy in amorphous hosts. tandfonline.com
Photothermal Spectroscopic Techniques for Absolute Quantum Yield Determinations
The fluorescence quantum yield (Φf), which quantifies the efficiency of converting absorbed photons into emitted photons, is a critical parameter for characterizing fluorescent molecules. nih.gov Photothermal spectroscopic techniques offer a method for the absolute determination of this value without relying on calibration standards. researchgate.netbohrium.com These methods measure the heat generated by non-radiative decay processes that compete with fluorescence. By comparing the photothermal signal with the absorption spectrum, the quantum yield can be calculated. researchgate.net
Photothermal deflection spectroscopy (PDS) has been used to determine the absolute fluorescence quantum yields for this compound in both methanolic and aqueous solutions. researchgate.net These studies have highlighted that the fluorescence quantum yield is significantly dependent on the dye's concentration, a factor that cannot be overlooked. researchgate.net The quantum yield values are influenced by inner filter effects. In aqueous solutions, quenching due to water structure and the formation of dye dimers also affects the quantum yield. researchgate.net For this compound in ethanol, a fluorescence quantum yield of 0.54 has been reported. omlc.org
Table 3: Fluorescence Quantum Yield (Φf) of this compound in Different Solvents
| Solvent | Quantum Yield (Φf) | Notes |
|---|---|---|
| Ethanol | 0.54 | Excitation at 540 nm. omlc.org |
| Methanol | Concentration-dependent | Affected by inner filter effects. researchgate.net |
Computational Chemistry and Molecular Modeling
Density Functional Theory (DFT) Calculations for Ground-State Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. tuwien.ac.at It is a powerful tool for understanding the geometry and electronic characteristics of molecules like cresyl violet. mdpi.com In DFT, the properties of the system are determined from its electron density. The Kohn-Sham formulation of DFT maps the complex many-body problem onto a simpler system of non-interacting electrons moving in an effective potential, which allows for the calculation of ground-state properties. tuwien.ac.at
DFT calculations have been widely applied to study the ground-state properties of cresyl violet. These studies have shown that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of cresyl violet are distributed across the entire molecule, a result of its extended π-conjugation. mdpi.com Time-dependent DFT (TD-DFT) calculations further reveal that the prominent UV-visible absorption spectrum of cresyl violet is dominated by the transition from the ground state to the first singlet excited state, which corresponds to the HOMO-LUMO transition. mdpi.com
The choice of the specific density functional is critical, as it can strongly influence the calculated properties, particularly excitation energies. acs.org For cresyl violet, DFT computations have been used in conjunction with experimental techniques like two-dimensional electronic spectroscopy to help elucidate the molecular origin of observed signals. aip.orgaip.org By modeling the molecule's electronic structure, DFT provides fundamental insights that are essential for interpreting complex spectroscopic data. mdpi.comacs.org
Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Optical Spectra Simulation
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the electronic excited states and simulating the optical absorption spectra of molecules like this compound. mdpi.comnih.gov This approach allows for the calculation of vertical excitation energies, which correspond to the absorption maxima (λmax) in an experimental UV-visible spectrum.
In a computational study of cresyl violet (CV), which coexists with counterions such as perchlorate, TD-DFT calculations were employed to simulate the UV-visible absorption spectrum of the protonated form of cresyl violet (CV+). mdpi.com The simulations were performed using the conductor-like polarized continuum model (CPCM) with ethanol as the solvent to mimic experimental conditions. mdpi.com
The choice of the functional and basis set in TD-DFT calculations is crucial for obtaining accurate results. For CV+, initial calculations using the B3LYP functional with a 6-31+G** basis set predicted a λmax at 510 nm. mdpi.com However, this value showed a significant deviation from the experimentally known monomeric band of CV+ at approximately 585 nm. mdpi.com This discrepancy indicated that the charge-transfer state energy of CV+ was overestimated by this level of theory. mdpi.com To achieve better agreement with experimental data, alternative computational methods were explored, and the SVWN functional was found to provide a more accurate prediction, with a calculated λmax of 541 nm. mdpi.com
The dominant electronic transition observed in the simulated UV-visible absorption spectra of cresyl violet is the transition from the ground state to the first singlet excited state, which is primarily attributed to the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com
Table 1: Comparison of Experimental and TD-DFT Calculated Absorption Maxima (λmax) for Protonated Cresyl Violet (CV+)
| Method | Functional/Basis Set | Solvent Model | Calculated λmax (nm) | Experimental λmax (nm) |
|---|---|---|---|---|
| TD-DFT | B3LYP/6-31+G** | CPCM (Ethanol) | 510 mdpi.com | ~585 mdpi.com |
Geometry Optimization and Frontier Molecular Orbital (FMO) Analysis
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule. For cresyl violet, density functional theory (DFT) calculations are used to find the minimum energy conformation. The B3LYP level of theory with the 6-31G* basis set has been employed for the geometry optimization of neutral and protonated forms of cresyl violet in the gas phase without symmetry constraints. mdpi.com
Following geometry optimization, Frontier Molecular Orbital (FMO) analysis is conducted to understand the electronic properties and reactivity of the molecule. The FMOs, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic transition characteristics. mdpi.com
For cresyl violet, the HOMO and LUMO are distributed over the entire molecule, a characteristic feature of its extended π-conjugation system. mdpi.com The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy is associated with its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's stability and its optical properties. mdpi.com The UV-visible absorption of cresyl violet is dominated by the HOMO to LUMO transition. mdpi.com
In the case of the neutral forms of cresyl violet (CV0 and its isomer CViso), the LUMOs are particularly delocalized around the aromatic rings that include the imino moiety. mdpi.com This distribution suggests that upon electronic excitation, there is a transfer of electron density from the aromatic ring containing the amino group to the rest of the molecule. mdpi.com
Molecular Electrostatic Potential (MEP) and Density of State (DOS) Spectra Calculations
Molecular Electrostatic Potential (MEP) and Density of States (DOS) are two important computational tools that provide insights into the charge distribution and electronic structure of a molecule.
The MEP is a three-dimensional map of the electrostatic potential around a molecule, which is useful for identifying the regions that are prone to electrophilic and nucleophilic attack. In the MEP of cresyl violet, the regions of negative potential are typically located around the electronegative atoms like oxygen and nitrogen, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential are found around the hydrogen atoms. These calculations for cresyl violet have been performed using the B3LYP/6-31G* level of theory. mdpi.com
The Density of States (DOS) spectrum provides information about the number of available electronic states at each energy level. The DOS spectrum is generated from the results of the FMO calculations and offers a more detailed picture of the molecular orbital energy levels. mdpi.com Analysis of the DOS spectra for cresyl violet and its derivatives can reveal the contributions of different fragments of the molecule to the frontier orbitals, which is essential for understanding charge transfer properties. mdpi.com For instance, in dye-sensitized solar cell applications, the DOS spectra can indicate the potential for efficient electron injection from the dye molecule to a semiconductor like TiO2. mdpi.com
Computational Modeling of Intermolecular Interactions and Dye Aggregation Phenomena
Computational modeling is a valuable tool for studying the non-covalent interactions that govern the aggregation of dye molecules like this compound. Dye aggregation is a phenomenon where individual dye molecules associate to form dimers, trimers, or larger aggregates, which can significantly alter the optical and photophysical properties of the dye. mdpi.com
Experimental evidence suggests that high concentrations of protonated cresyl violet (CV+) in aqueous solutions lead to the formation of a dimeric species, characterized by an absorption band at approximately 550 nm. mdpi.com This is attributed to the formation of H-aggregates. mdpi.com
Computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can be employed to investigate these phenomena at a molecular level. DFT calculations can be used to determine the optimized geometries and binding energies of different dimer configurations (e.g., H-aggregates, J-aggregates). These calculations can help in understanding the nature of the intermolecular forces, such as van der Waals interactions and hydrogen bonding, that drive the aggregation process.
Molecular Dynamics simulations can provide a dynamic picture of the aggregation process in solution. By simulating a system containing multiple dye molecules and solvent molecules over time, MD can reveal the preferred aggregation pathways, the structure of the resulting aggregates, and the influence of the solvent on the stability of these aggregates. While detailed computational studies specifically modeling the aggregation of this compound are not extensively documented in the cited literature, the principles of these computational methodologies are widely applied to understand similar dye systems.
Research Considerations and Methodological Advancements for Cresyl Violet Perchlorate
Optimization of Staining Protocols for Specific Applications
The successful application of Cresyl Violet perchlorate (B79767) as a neuronal stain is highly dependent on the careful optimization of staining protocols, which must be tailored to the specific tissue type, its preparation, and the intended research question. Key variables in these protocols include the duration of staining, the concentration of the dye, and the differentiation process.
The quality of Cresyl Violet staining is intrinsically linked to the methods of tissue preparation and fixation. Formalin-based fixatives, such as 10% neutral buffered formalin or paraformaldehyde, are commonly used and considered suitable for preserving tissue morphology for subsequent staining with Cresyl Violet. readthedocs.iostainsfile.com The duration of fixation is a critical parameter; prolonged post-fixation in formalin has been shown to negatively correlate with the staining intensity of Cresyl Violet. researchgate.net For optimal results, tissues should be fixed for an adequate period, for instance, at least two weeks in 3% PBS buffered formalin, to ensure proper preservation without compromising the stain's effectiveness. neurosciencecourses.com
The method of tissue sectioning also plays a significant role. Both paraffin-embedded and frozen sections can be successfully stained with Cresyl Violet. readthedocs.ioneurosciencecourses.com For paraffin (B1166041) sections, a de-waxing step using xylene is necessary before rehydration through a graded series of ethanol (B145695) solutions. readthedocs.ioresearchgate.net For frozen sections, especially thicker ones (e.g., 40-50 µm), a "defatting" step involving xylene and ethanol is recommended to improve stain penetration and clarity. readthedocs.ioresearchgate.netunits.it The choice of fixative can also influence the staining outcome in decalcified tissues. For instance, in one study, Cresyl Violet provided the best staining efficacy for tissues decalcified with 10% EDTA, while its performance was poor in samples treated with Histofix® decalcifier 3. nih.gov
| Tissue Preparation Factor | Recommendation/Observation | Impact on Staining Quality |
| Fixative | Paraformaldehyde or formalin-based fixatives are standard. readthedocs.ioreadthedocs.io | Ensures good morphological preservation for Nissl staining. |
| Fixation Duration | Prolonged fixation can decrease staining intensity. researchgate.net | Shorter, adequate fixation times are preferable for vibrant staining. |
| Section Type | Paraffin-embedded or frozen sections are both suitable. neurosciencecourses.com | The protocol must be adapted to the section type (e.g., de-waxing for paraffin). |
| Section Thickness | Thicker sections require longer incubation times. readthedocs.iounits.it | Allows for complete diffusion of reagents throughout the tissue. |
| Decalcification Agent | Staining efficacy varies with the agent used. nih.gov | EDTA has been shown to be compatible with subsequent Cresyl Violet staining. |
Differentiation is a critical step in the Cresyl Violet staining protocol that involves the selective removal of excess stain to enhance the contrast between Nissl substance and the surrounding tissue. youtube.com This is typically achieved by using graded ethanol solutions, sometimes with the addition of a few drops of glacial acetic acid or cajeput oil. stainsfile.comreadthedocs.io The process should be carefully controlled, often under microscopic observation, to ensure that the background is colorless while the nuclei and Nissl substance remain well-defined. quizlet.com If the initial differentiation is insufficient, it can be repeated to achieve the desired level of clarity. stainsfile.com
Cresyl Violet is also frequently used as a counterstain in combination with other histological or immunohistochemical techniques to provide anatomical context. A common application is its use with Luxol Fast Blue, which stains myelin, allowing for the simultaneous visualization of neuronal cell bodies and myelinated fibers. wikipedia.org It can also be paired with immunohistochemical stains, such as those for Cytokeratin 18, to highlight specific cell types against a backdrop of neuronal structures. neurodigitech.com When used as a counterstain, the staining procedure is typically performed after the primary staining method. neurodigitech.com
| Technique | Purpose | Key Considerations |
| Differentiation | To increase contrast by selectively removing excess stain. youtube.com | Requires careful microscopic control to avoid over-differentiation. quizlet.com |
| Counterstaining | To provide anatomical context for other stains (e.g., Luxol Fast Blue). wikipedia.org | The Cresyl Violet protocol is applied after the primary stain. |
| Combined Staining | To visualize multiple tissue components simultaneously. | The compatibility of the dyes and staining sequences must be considered. |
Staining thicker tissue sections (e.g., 40-50 µm or more) with Cresyl Violet presents unique challenges, primarily related to the diffusion of reagents. readthedocs.iounits.it To ensure uniform staining throughout the depth of the tissue, it is necessary to increase the incubation times for each step of the protocol, from dehydration and rehydration to staining and differentiation. readthedocs.iounits.it A "defatting" step, which involves immersing the sections in xylene and ethanol, is often recommended for thicker frozen sections to facilitate better reagent penetration. researchgate.netunits.it The concentration of the Cresyl Violet solution and the duration of the staining step may also need to be adjusted to achieve optimal results in thicker preparations.
Methodological Comparisons and Identified Limitations
While Cresyl Violet is a widely used and reliable neuronal stain, it is important to consider its performance in comparison to other available techniques and to be aware of its limitations, particularly in the context of quantitative analyses.
Cresyl Violet and Thionine are both basic aniline (B41778) dyes used for Nissl staining, and they often yield similar results, staining the Nissl substance a deep blue or violet color. nih.govneurodigitech.com The choice between the two may come down to laboratory preference or specific tissue characteristics. researchgate.net In some instances, one may perform better than the other depending on the fixation and decalcification methods used. nih.gov
When compared to immunohistochemical methods like Parvalbumin (PV) immunostaining, Cresyl Violet offers a simpler and more cost-effective solution for estimating total neuronal numbers. nih.gov Studies have shown no significant difference in the total number of spiral ganglion neurons estimated using either Cresyl Violet or Parvalbumin staining. nih.gov However, Parvalbumin immunostaining provides additional information about the functional status of neurons, as it specifically labels highly metabolically active neurons containing this calcium-binding protein. nih.govptglab.com The trade-off is that immunohistochemical protocols are generally more tedious and expensive than the relatively straightforward Cresyl Violet staining procedure. nih.gov
| Staining Method | Principle | Advantages | Disadvantages |
| Cresyl Violet | Basic aniline dye stains acidic components (Nissl substance). readthedocs.ioyoutube.com | Simple, cost-effective, reliable for neuronal counting. nih.gov | Stains all Nissl-containing cells, not specific to neuronal subtypes. researchgate.net |
| Thionine | Basic aniline dye, similar to Cresyl Violet. nih.gov | Can be an alternative to Cresyl Violet, with similar results. researchgate.net | Performance can be dependent on tissue processing methods. nih.gov |
| Parvalbumin (PV) Immunostaining | Antibody-based detection of a specific calcium-binding protein. nih.gov | Stains a specific subpopulation of neurons, indicating functional status. nih.govptglab.com | More complex, time-consuming, and expensive protocol. nih.gov |
While Cresyl Violet is excellent for identifying and counting neurons, its use in precise quantitative morphological analysis, such as the estimation of neuronal soma size, has some limitations. The stain primarily highlights the Nissl substance within the perikaryon, and the perceived boundary of the cell can be influenced by the intensity and distribution of this staining. utah.edu This can make it challenging to delineate the exact cell border consistently, which is crucial for accurate size measurements.
Furthermore, Cresyl Violet stains the nuclei and Nissl substance of all cells, including glial cells, although neurons can often be distinguished by their larger size and more prominent nucleoli. researchgate.net However, in regions with densely packed cells or when distinguishing small neurons from large glial cells, this lack of specificity can complicate automated or semi-automated image analysis for quantitative purposes. nih.gov For studies requiring highly precise measurements of neuronal size and shape, immunohistochemical markers like NeuN, which specifically labels neuronal nuclei and perikarya, may provide more accurate and reproducible results. nih.gov While there is a strong correlation between measurements obtained with Cresyl Violet and NeuN, the absolute values are not interchangeable, with NeuN tending to yield slightly higher estimates of neuronal density and size. nih.gov
Influence of Solvent Composition and Dye Concentration on Observed Optical Properties
The optical characteristics of Cresyl Violet perchlorate, a member of the oxazine (B8389632) family of dyes, are significantly influenced by its chemical environment, particularly the solvent composition and its concentration. The molecule is readily solvated in alcohol solvents such as methanol (B129727) and ethanol. turner-lab.com The choice of solvent can alter the absorption and emission maxima, as well as the fluorescence quantum yield.
In ethanol, this compound exhibits a maximum molar extinction coefficient of 83,000 cm⁻¹/M at an absorption peak of 603.0 nm. omlc.org The fluorescence emission spectrum in ethanol, when excited at 540 nm, shows a quantum yield of 0.54. omlc.org When dissolved in methanol, the absorption peak is approximately 600 nm. turner-lab.com The fluorescence quantum yield in methanol has also been reported as 0.54. rsc.org Research has indicated that the number of protons on the nitrogen atoms of the molecule strongly affects its optical properties, highlighting the role of solvent-dye interactions. turner-lab.com
Dye concentration is another critical factor. For quantitative fluorescence measurements, samples are typically prepared in 1 cm pathlength quartz cells with an absorbance of less than 0.1 at the excitation and all emission wavelengths. omlc.org This practice is essential to ensure uniform illumination across the sample and to mitigate the inner-filter effect, where emitted fluorescence is reabsorbed by other dye molecules in the solution, which can distort the emission spectrum and lower the observed quantum yield. omlc.org
| Solvent | Absorption λmax (nm) | Molar Extinction (cm⁻¹/M) | Fluorescence Quantum Yield (Φ) | Reference |
|---|---|---|---|---|
| Ethanol | 603 | 83,000 | 0.54 | omlc.org |
| Methanol | ~600 | Not Specified | 0.54 | turner-lab.comrsc.org |
Advanced Imaging and Detection Strategies
Strategies for Enhancing Signal-to-Noise Ratio in Fluorescent Applications
Achieving a high signal-to-noise ratio (SNR) is fundamental for obtaining high-quality data in fluorescence microscopy and spectroscopy. Several strategies can be employed to maximize the SNR when using fluorescent dyes like Cresyl Violet. These strategies focus on increasing the signal from the fluorophore while minimizing background noise from various sources.
One effective approach is the optimization of the microscope's optical pathway. The addition of secondary emission and excitation filters can significantly reduce excess background noise, leading to a substantial improvement in the SNR. plos.orgresearchgate.net These filters ensure that only the specific wavelengths for excitation and emission of the target fluorophore are used, blocking stray light and potential signal crosstalk from other sources. plos.org
Another key strategy involves optimizing image acquisition parameters. Introducing a wait time in the dark after bright-field illumination but before fluorescence acquisition can improve the SNR by allowing transient noise sources to dissipate. plos.orgnih.gov Furthermore, the intrinsic photophysical properties of the chosen dye are crucial. Cresyl Violet is considered a superior fluorescent marker in some applications because it is less susceptible to photobleaching and does not undergo photoconversion compared to other probes, ensuring a more stable and reliable signal. nih.gov Careful sample preparation, such as controlling the dye concentration to avoid the inner-filter effect, also prevents signal degradation. omlc.org
Major sources of noise in fluorescence imaging include:
Photon Shot Noise : Statistical fluctuations inherent in the arrival of photons at the detector.
Dark Current : Thermally generated electrons in the detector that create a signal in the absence of light.
Readout Noise : Noise introduced during the process of converting the charge from the detector's sensor into a digital signal. plos.org
By implementing optimized filter sets, controlling acquisition timing, and leveraging robust fluorophores, the impact of these noise sources can be minimized, thereby enhancing the quality of fluorescent measurements. plos.orgnih.gov
Application of Hyperspectral Fluorescence and Two-Photon Localization in Imaging
The distinct spectral properties of this compound make it a valuable tool for advanced imaging techniques, including multi-labeling studies that are a precursor to hyperspectral applications. It is widely used as a red fluorescent Nissl stain in neurobiology, where it can visualize Nissl substance in tissue sections. researchgate.netresearchgate.net A significant advantage is its compatibility with other fluorescent dyes and tracers, such as fluorescein, Fluoro-Gold, and Fast Blue. researchgate.netepa.gov This compatibility allows for the simultaneous visualization of specific cell populations labeled with a tracer and the general cellular architecture revealed by the Cresyl Violet counterstain, with minimal crossover between detection channels. researchgate.net This multi-color capability is essential for hyperspectral imaging, which distinguishes multiple fluorescent signals based on their unique spectral signatures.
Furthermore, the use of this compound has been prominent in studies involving femtosecond Ti:sapphire lasers. turner-lab.com These laser systems are the standard for two-photon microscopy, a technique that provides high-resolution, three-dimensional imaging with reduced phototoxicity and deeper tissue penetration. The molecule's interaction with ultrashort laser pulses, particularly its strong quantum beat phenomena, makes it a subject of interest and a standard for calibrating advanced spectroscopic and imaging setups that utilize such laser technology. turner-lab.com
Future Directions and Emerging Research Avenues
Development of Novel Fluorescent Probes and Sensors Based on this compound
This compound serves as a foundational scaffold for the development of sophisticated fluorescent probes and sensors designed to detect specific biological molecules and conditions. Its robust fluorescence and well-characterized spectral properties make it an excellent "reporter molecule". turner-lab.com Researchers have engineered probes that leverage a change in the fluorescence of Cresyl Violet to signal the presence of a target analyte.
A notable example is the creation of a "fluorescent off-on" probe for the detection of nitroreductase (NTR) and cellular hypoxia. nih.gov In this design, the Cresyl Violet fluorophore is chemically modified to be in a non-fluorescent state. The probe is activated upon encountering the enzyme nitroreductase, which is often overexpressed in hypoxic tumor cells. The enzyme catalyzes the reduction of the probe, releasing the parent Cresyl Violet molecule and causing a significant enhancement in fluorescence at a long wavelength (625 nm), thereby signaling the presence of NTR and hypoxic conditions. nih.gov This probe demonstrated high selectivity and a low detection limit of 1 ng/mL for NTR and has been successfully used for imaging in living cells and zebrafish. nih.gov
Another application is the development of a ratiometric fluorescence probe for monitoring hydrogen sulfide (B99878) (H₂S) in vivo. rsc.org The probe was designed to react specifically with H₂S, a reaction that again forms the Cresyl Violet compound. The generation of Cresyl Violet provides a clear fluorescent signal for the detection and quantification of this important biological signaling molecule. rsc.org These examples underscore a promising research avenue where the core structure of Cresyl Violet is modified to create highly specific and sensitive tools for biological imaging and diagnostics.
Further Exploitation of Quantum Beat Phenomena in Advanced Spectroscopy
This compound has become a benchmark molecule for researchers in femtosecond laser spectroscopy due to its exceptionally strong and easily observable vibrational quantum beats. turner-lab.com A quantum beat is a phenomenon observed in spectroscopic measurements as a signal oscillation, which arises from the time evolution of a coherent superposition of excited energy states. researchgate.net
In Cresyl Violet dissolved in methanol, strong vibrational quantum beats are observed at a frequency of approximately 18 THz (which corresponds to 590 cm⁻¹), and these oscillations can persist for at least 5 picoseconds. turner-lab.com The robustness of this phenomenon in Cresyl Violet has led to its adoption as a standard for testing and validating the functionality of new femtosecond spectrometer designs. turner-lab.com The ability of a newly constructed spectrometer to resolve the well-characterized quantum beats of Cresyl Violet serves as a baseline confirmation of its performance. turner-lab.com
Future research is aimed at further exploiting this phenomenon. Quantum beat spectroscopy is an inherently Doppler-free technique, offering high resolution for molecular studies. researchgate.net By analyzing the shape, broadening, and sidebands of the Fourier spectra of measured quantum beat patterns, it may be possible to characterize complex interactions, such as dipole-dipole interactions between molecules in an excited ensemble. frontiersin.org The predictable and strong quantum beats of this compound make it an ideal candidate for developing and refining these advanced spectroscopic techniques, which could provide deeper insights into molecular dynamics and interactions on ultrafast timescales. turner-lab.com
Investigating Environmental Interactions and Potential Remediation Applications of this compound
The environmental impact of this compound is not extensively documented in scientific literature. However, by examining its constituent ions—the organic cationic dye Cresyl Violet and the perchlorate anion—a clearer understanding of its potential environmental interactions and remediation possibilities can be formed. The dissociation of this compound in aqueous environments into these two components is a critical factor in its environmental fate.
Environmental Fate of Constituent Ions
The Cresyl Violet cation, as an organic dye, is likely to exhibit persistence in the environment and may be toxic to aquatic organisms. Such dyes can reduce light penetration in water, thereby affecting photosynthetic organisms. Cationic dyes, in particular, are noted for their potential to be more toxic than their anionic counterparts nih.gov.
The perchlorate anion (ClO₄⁻) is a well-documented environmental contaminant known for its high mobility in water and soil, as well as its persistence. nih.govclu-in.orgepa.gov Its primary source in the environment is from industrial activities, including the manufacturing of rocket propellants and fireworks. nih.govepa.gov Perchlorate is of significant concern due to its ability to interfere with iodide uptake by the thyroid gland, which can disrupt normal thyroid function. nih.gov
Potential Remediation Strategies
Given the distinct chemical properties of its constituent ions, a multi-faceted approach to the remediation of this compound contamination would be necessary.
For the Cresyl Violet cation, remediation strategies would likely focus on methods effective for organic dye removal. These can include:
Adsorption: Utilizing materials such as activated carbon, zeolites, or silica (B1680970) gel to bind the dye molecules. nih.gov
Biodegradation: Employing microorganisms, such as bacteria and fungi, that can break down the complex structure of the dye. nih.govactabotanica.org
Phytoremediation: Using plants to absorb and degrade organic pollutants. ijcrt.org
For the perchlorate anion, established remediation technologies include:
Ion Exchange: A common method where perchlorate ions are captured by a resin. clu-in.orgepa.gov
Bioremediation: Utilizing perchlorate-reducing bacteria to break down the anion into harmless chloride. clu-in.orgtandfonline.com
Reverse Osmosis: A membrane filtration technique that can remove perchlorate from water. clu-in.orgepa.gov
The following interactive data table summarizes the environmental concerns and potential remediation applications for the components of this compound.
Table 1: Environmental Interactions and Remediation of this compound Components
| Component | Environmental Concerns | Potential Remediation Applications |
|---|
| Cresyl Violet (Cationic Dye) | - Toxicity to aquatic life. arabnews.com
Further research is necessary to understand the specific environmental behavior of the intact this compound compound and to develop targeted remediation strategies. The synergistic or antagonistic effects of the two ions in the environment are currently unknown and warrant investigation.
Q & A
Q. How does Cresyl Violet Perchlorate compare to parvalbumin (PV) immunostaining for neuronal quantification in histological studies?
this compound (CV) provides comparable neuronal counts to PV immunostaining (e.g., 27,485 ± 3,251 vs. 26,705 ± 1,823 neurons, p = 0.552) but offers methodological simplicity and cost-effectiveness . While PV staining better reflects neuronal functional states (e.g., spiral ganglion neurons), CV is preferred for quantitative volumetric analyses due to its streamlined protocol. Researchers should validate staining consistency across tissue batches and use stereological probes to estimate neuronal volumes (e.g., 3487.63 ± 951 µm³ for CV) .
Q. What are the critical tissue preparation requirements for this compound staining?
CV requires fixation in 3–10% formaldehyde and sectioning into 20–50 µm thick frozen brain slices . Avoid over-fixation, which may reduce dye penetration. Post-staining, sections are stable under light for decades, enabling archival use. Note that CV does not stain glial cells or neuronal processes, limiting its utility for studying non-somatic structures .
Q. What safety protocols are essential when handling this compound?
CV is classified as irritating (Xi) and requires protective gear (gloves, lab coats, and goggles) to prevent eye, skin, or respiratory exposure . Work in a fume hood, and follow emergency protocols (e.g., S26: flush eyes with water; S36: wear protective clothing). Store at room temperature in airtight containers to mitigate hygroscopicity .
Q. What are the limitations of this compound in neural tissue analysis?
CV stains only neuronal cell bodies, excluding glial cells, axons, and dendrites . For comprehensive tissue analysis, combine CV with glial-specific markers (e.g., GFAP) or retrograde tracers. Additionally, fixation artifacts may alter Nissl substance visibility, necessitating controls for shrinkage .
Advanced Research Questions
Q. How is this compound utilized as a fluorescence quantum yield (ΦF) reference standard?
CV’s high ΦF (0.54 in ethanol) makes it a benchmark for calibrating spectrofluorometers, particularly for red/NIR-emitting dyes like BODIPYs . Methodologically, prepare CV in anhydrous ethanol to avoid solvent quenching, and validate against secondary standards (e.g., Rhodamine 6G) to ensure instrument linearity .
Q. What experimental adjustments enhance signal-to-noise ratios in two-quantum (2Q) spectroscopy studies using this compound?
In 2Q electronic spectroscopy, CV’s vibronic signals (e.g., ~600–700 nm) require dual-chopping balanced detection to suppress nonresonant background . Optimize pulse shapers to isolate 2Q transitions and pair with DFT calculations to assign electronic states (e.g., highly displaced harmonic oscillators) .
Q. How does this compound facilitate fluorescent silver nanocluster synthesis?
CV acts as a stabilizing agent in DNA-templated nanocluster synthesis. Combine CV with X-shaped DNA scaffolds and reduce AgNO₃ using NaBH₄ under inert conditions. Monitor cluster formation via fluorescence shifts (e.g., 400 → 600 nm) .
Q. What methodological challenges arise when correlating CV-stained neuronal volumes with functional states?
While CV provides somatic volume data (e.g., 131.68 ± 50 µm³ nuclear volume), it lacks functional resolution. Integrate electrophysiological recordings or calcium imaging post-staining to link structural metrics to activity .
Q. How can CV-derived perchlorate ions be quantified in environmental or biochemical samples?
Use flow injection analysis with Brilliant Cresyl Blue extraction (pH 6.0, methyl isobutyl ketone). CV’s perchlorate moiety enables detection at 0.003–1.00 µg/mL, but validate against ion chromatography to rule out matrix interference .
Q. What theoretical insights does CV provide into electronic correlations via multidimensional spectroscopy?
CV’s 2Q signals validate post-Hartree–Fock electronic correlation models. Compare experimental vibronic patterns (e.g., 2D spectral fingerprints) with TD-DFT simulations to resolve excited-state couplings and charge-transfer dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
